4-(2-Thienyl)pyridine

Catalog No.
S3338054
CAS No.
21298-54-4
M.F
C9H7NS
M. Wt
161.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Thienyl)pyridine

CAS Number

21298-54-4

Product Name

4-(2-Thienyl)pyridine

IUPAC Name

4-thiophen-2-ylpyridine

Molecular Formula

C9H7NS

Molecular Weight

161.23 g/mol

InChI

InChI=1S/C9H7NS/c1-2-9(11-7-1)8-3-5-10-6-4-8/h1-7H

InChI Key

KHTGYJRTNNIIBM-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=CC=NC=C2

Canonical SMILES

C1=CSC(=C1)C2=CC=NC=C2

4-(2-Thienyl)pyridine (CAS 21298-54-4) is a rigid, bifunctional heterocyclic building block characterized by a pyridine ring substituted at the 4-position with an electron-rich 2-thienyl group. This specific para-like structural arrangement provides an extended axis for π-conjugation and distinct spatial separation between the coordinating pyridine nitrogen and the reactive thiophene ring [1]. In industrial and advanced laboratory procurement, it is primarily valued as a monomer for conducting polymers, a monodentate or bridging ligand in coordination chemistry, and a precursor for donor-acceptor (D-A) optoelectronic materials. Its baseline properties—including a molecular weight of 161.23 g/mol and high processability in standard organic solvents—make it a highly reproducible starting material for synthesizing functionalized electrodes and supramolecular architectures [2].

Substituting 4-(2-thienyl)pyridine with its close structural analogs fundamentally alters the chemical trajectory of the target synthesis. The most common in-class substitute, 2-(2-thienyl)pyridine, is specifically configured for bidentate N,C-cyclometalation, forming highly stable five-membered metallacycles with transition metals [1]. In contrast, the 4-isomer enforces strict monodentate N-coordination due to the spatial distance between the nitrogen and the thiophene ring, leaving the thienyl moiety completely accessible for electropolymerization or cross-coupling [2]. Furthermore, replacing it with 4-phenylpyridine eliminates the low-potential electropolymerization capability provided by the thiophene ring, preventing the formation of conductive polymer films. Consequently, buyers must procure the exact 4-(2-thienyl)pyridine isomer when the application demands pendant coordination sites or linear D-A conjugation rather than discrete chelation.

Electropolymerization Capability and Film Formation

A primary procurement driver for 4-(2-thienyl)pyridine is its ability to undergo direct anodic oxidation to form conductive polythiophene films with pendant pyridine groups. Unlike 4-phenylpyridine, which lacks the electron-rich thiophene required for low-potential polymerization, 4-(2-thienyl)pyridine readily polymerizes under standard electrochemical conditions [1]. Furthermore, compared to the 3-isomer, the 4-isomer provides superior linear extension, reducing steric hindrance during film growth and yielding polymers with higher conductivity and better-defined coordination sites for subsequent metal binding [2].

Evidence DimensionAnodic electropolymerization potential and film viability
Target Compound DataReadily forms conductive poly(thienylpyridine) films via anodic oxidation
Comparator Or Baseline4-Phenylpyridine (Fails to polymerize under standard anodic conditions)
Quantified DifferenceEnables direct electrochemical deposition of coordinating films vs. complete failure
ConditionsAnodic oxidation in acetonitrile/electrolyte solutions

Essential for buyers developing modified electrodes or sensors where a robust, conductive polymer film with basic/coordinating pendant groups is required.

Coordination Geometry: Monodentate vs. Bidentate Chelation

The spatial arrangement of the heteroatoms in 4-(2-thienyl)pyridine dictates its behavior in coordination chemistry. While 2-(2-thienyl)pyridine is the industry standard for forming bidentate C^N cyclometalated complexes, 4-(2-thienyl)pyridine acts exclusively as a monodentate ligand through the pyridine nitrogen [1]. This linear, para-like geometry provides an extended rigid axis (~10 Å), making it highly effective for constructing expanded metal-organic frameworks (MOFs) or bridging multinuclear complexes, a structural role that the 2-isomer cannot fulfill [2].

Evidence DimensionCoordination mode and structural extension
Target Compound DataStrictly monodentate N-coordination; extended linear bridging profile
Comparator Or Baseline2-(2-Thienyl)pyridine (Bidentate N,C-cyclometalation)
Quantified DifferenceComplete shift in coordination mode (monodentate vs. bidentate), enabling extended supramolecular architectures
ConditionsTransition metal complexation (e.g., Ru, Pd, Pt) in standard solvent systems

Buyers must select the 4-isomer when the synthetic goal is to build extended bridging networks or pendant functionalization, rather than discrete cyclometalated monomers.

Intramolecular Charge Transfer (ICT) in Donor-Acceptor Systems

When quaternized at the pyridine nitrogen to form pyridinium salts, 4-(2-thienyl)pyridine acts as a highly efficient donor-acceptor (D-A) chromophore. The 1,4-relationship (para-conjugation) between the electron-donating thiophene and the electron-accepting pyridinium allows for maximum orbital overlap. Compared to 3-(2-thienyl)pyridinium derivatives, which suffer from meta-like restricted conjugation, the 4-isomer exhibits significantly stronger Intramolecular Charge Transfer (ICT) bands, resulting in higher molar absorptivity and red-shifted absorption profiles critical for nonlinear optical (NLO) applications [1].

Evidence DimensionIntramolecular Charge Transfer (ICT) efficiency and absorption shift
Target Compound DataStrong ICT band with red-shifted absorption maximum due to para-conjugation
Comparator Or Baseline3-(2-Thienyl)pyridinium salts (Weaker ICT, blue-shifted absorption)
Quantified DifferenceSignificant enhancement in molar absorptivity and a ~30-50 nm red-shift in the ICT band
ConditionsUV-Vis spectroscopy of N-alkylated derivatives in polar solvents

Critical for procurement in the synthesis of advanced dyes and optoelectronic materials, where maximizing charge transfer directly dictates device efficiency.

Monomers for Electropolymerized Modified Electrodes

Following its proven ability to undergo anodic oxidation, 4-(2-thienyl)pyridine is a highly effective choice for fabricating conducting polythiophene films with pendant pyridine groups. These modified electrodes are heavily utilized in electrochemical sensing, pH-responsive surfaces, and electrocatalysis, where the exposed pyridine nitrogen serves as a capture site for protons or transition metal ions [1].

Building Blocks for Metal-Organic Frameworks (MOFs)

Due to its strict monodentate coordination profile and rigid linear geometry, this compound is highly effective as a bridging ligand or pendant functional group in the synthesis of extended coordination polymers and MOFs. It provides a distinct structural alternative to chelating isomers, allowing for larger pore sizes and functionalized cavities [2].

Precursors for Nonlinear Optical (NLO) Chromophores

Leveraging its superior para-conjugation, 4-(2-thienyl)pyridine is widely procured as a precursor for donor-acceptor dyes. Upon N-alkylation, it forms highly polarized pyridinium salts that exhibit strong intramolecular charge transfer, making them highly effective candidates for NLO materials, voltage-sensitive dyes, and organic photovoltaics [3].

XLogP3

2.7

Wikipedia

4-(2-Thienyl)pyridine

Dates

Last modified: 07-26-2023

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